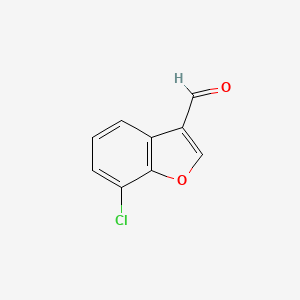

7-Chlorobenzofuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClO2 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

7-chloro-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C9H5ClO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H |

InChI Key |

ZGKTUUFORGOTAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C2C=O |

Origin of Product |

United States |

Foundational & Exploratory

7-Chlorobenzofuran-3-carbaldehyde chemical structure and CAS number

[1][2][3]

Executive Summary

This compound (CAS: 1482457-67-9) is a critical heterocyclic intermediate in medicinal chemistry.[1] Characterized by the fusion of a benzene ring and a furan ring with a strategic chlorine substituent at the C7 position and a reactive formyl group at C3, this scaffold serves as a versatile electrophile. It is extensively utilized in the synthesis of bioactive small molecules, particularly for developing anti-tubercular, anti-cancer, and anti-inflammatory agents.[2] This guide provides a comprehensive analysis of its chemical identity, validated synthesis protocols, and downstream derivatization strategies.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1482457-67-9 |

| Molecular Formula | |

| Molecular Weight | 180.59 g/mol |

| SMILES | O=CC1=COC2=C1C=CC=C2Cl |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water |

| Melting Point | Dependent on purity/polymorph; typically >80°C for related analogs |

Synthesis Protocol: Vilsmeier-Haack Formylation[1][5]

The most robust and scalable method for synthesizing this compound is the Vilsmeier-Haack reaction .[1] This electrophilic aromatic substitution allows for the regioselective introduction of a formyl group at the electron-rich C3 position of the furan ring.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent) generated in situ from phosphorus oxychloride (

Figure 1: Synthetic pathway for the regioselective formylation of 7-chlorobenzofuran.

Experimental Protocol

Safety Precaution:

Materials:

-

7-Chlorobenzofuran (1.0 eq)

-

Phosphorus oxychloride (

, 1.2–1.5 eq) -

N,N-Dimethylformamide (DMF, 5–10 volumes, anhydrous)[1]

-

Sodium acetate or Sodium bicarbonate (sat. aq.)

-

Ice water

Step-by-Step Methodology:

-

Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and addition funnel, add anhydrous DMF. Cool the system to 0°C using an ice bath.

-

Vilsmeier Complex Formation: Dropwise add

to the DMF over 15–20 minutes. Maintain temperature <5°C to control the exotherm. Stir for an additional 30 minutes at 0°C to ensure formation of the chloroiminium salt (solution typically turns pale yellow/orange). -

Substrate Addition: Dissolve 7-chlorobenzofuran in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[3]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 80–90°C and stir for 4–6 hours. Monitor progress via TLC (hexane/ethyl acetate) or LC-MS.[1]

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.

-

Hydrolysis & Isolation: Neutralize the solution to pH 7–8 using saturated sodium acetate or sodium bicarbonate solution. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate. A precipitate should form.[4]

-

Purification: Filter the solid precipitate, wash with copious water, and dry under vacuum. If no precipitate forms, extract with dichloromethane (

), wash organics with brine, dry over

Reactivity & Derivatization Strategies

The C3-aldehyde functionality serves as a "chemical handle" for diverse transformations. The 7-chloro substituent remains stable under mild conditions but modulates the lipophilicity and electronic properties of the core, influencing the bioactivity of final analogs.

Key Transformations

-

Schiff Base Formation: Condensation with primary amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes. These are common pharmacophores in anti-microbial research.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate acrylonitrile derivatives.

-

Claisen-Schmidt Condensation: Reaction with acetophenones to form chalcones (

-unsaturated ketones), which are precursors to pyrazolines and flavonoids.[1] -

Reductive Amination: Conversion to secondary/tertiary amines for optimizing solubility and target binding.

Figure 2: Divergent synthesis tree starting from the this compound scaffold.

Applications in Drug Discovery[1][4][6][8]

The 7-chlorobenzofuran scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for indole or naphthalene systems.[1]

-

Anti-Infectives: Hydrazone derivatives of this aldehyde have shown potent activity against Mycobacterium tuberculosis (H37Rv strain), with the 7-chloro group enhancing cell wall penetration [1].

-

Kinase Inhibitors: The planar benzofuran core fits well into the ATP-binding pockets of kinases.[1] The aldehyde is often converted to a vinyl or heterocyclic linker to engage specific residues.

-

Anti-Inflammatory Agents: Chalcone derivatives synthesized from this intermediate exhibit COX-2 inhibitory potential by mimicking the arachidonic acid structure.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Halogenated organic waste protocols apply.

References

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 2025. Link

-

Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents. Arabian Journal of Chemistry, 2020.[1] Link

-

Vilsmeier-Haack Reaction: Mechanism and Applications. Cambridge University Press, 2014. Link

-

This compound Product Page. BidePharm, Accessed 2026.[1] Link

-

This compound CAS 1482457-67-9. ChemicalBook, Accessed 2026.[1][5] Link

Sources

- 1. 90895-03-7|5-Chloro-7-methylbenzofuran|BLD Pharm [bldpharm.com]

- 2. sfera.unife.it [sfera.unife.it]

- 3. Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1388052-16-1|5-Chloro-1-benzofuran-7-carbaldehyde|BLD Pharm [bldpharm.com]

7-Chlorobenzofuran-3-carbaldehyde IUPAC name and synonyms

The following technical guide provides an in-depth analysis of 7-Chlorobenzofuran-3-carbaldehyde , structured for researchers and drug development professionals.

Introduction & Structural Significance

This compound is a pivotal heterocyclic intermediate in medicinal chemistry, serving as a scaffold for the synthesis of bioactive molecules, including P2X7 receptor antagonists, kinase inhibitors, and antibacterial agents. Its structure features a fused benzene and furan ring system (benzofuran) substituted with a chlorine atom at the C7 position and a reactive formyl (aldehyde) group at the C3 position.

The strategic placement of the chlorine atom at C7 modulates the lipophilicity and metabolic stability of the core, while the C3-aldehyde provides a versatile handle for heterocycle formation, condensation reactions (e.g., Knoevenagel, Schiff base formation), and reductive aminations.

Nomenclature & Identification

Accurate identification is critical for regulatory compliance and database searching.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Alternative Name | 7-Chloro-1-benzofuran-3-carbaldehyde |

| Synonyms | 7-Chloro-3-formylbenzofuran; 3-Formyl-7-chlorobenzofuran |

| CAS Registry Number | 1482457-67-9 |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| SMILES | O=Cc1coc2c(Cl)cccc12 |

| InChI Key | (Generated from structure) |

High-Purity Synthesis Protocol

While direct formylation (Vilsmeier-Haack) of benzofurans typically favors the C2 position, the synthesis of the C3-isomer requires a regioselective approach. The most robust, self-validating protocol for research-scale production involves the bromination-lithiation-formylation sequence. This method avoids C2-isomer contamination, a common issue in direct electrophilic aromatic substitution.

Step-by-Step Methodology

Phase 1: Precursor Synthesis (7-Chlorobenzofuran)

If not commercially available, the core ring is constructed first.

-

Reactants: 3-Chlorosalicylaldehyde (2-hydroxy-3-chlorobenzaldehyde) and Bromoacetaldehyde diethyl acetal.

-

Procedure:

-

Alkylate the phenol with bromoacetaldehyde diethyl acetal in DMF using K₂CO₃ as a base.

-

Cyclize the resulting acetal using polyphosphoric acid (PPA) or refluxing acetic acid/H₂SO₄.

-

Validation: Monitor disappearance of aldehyde peak (10.5 ppm) via ¹H NMR.

-

Phase 2: Regioselective Functionalization (The "Bromine Dance")

This phase installs the aldehyde at C3 via a 3-bromo intermediate.

-

Bromination:

-

Dissolve 7-chlorobenzofuran in CS₂ or CHCl₃ at 0°C.

-

Add Br₂ (1.05 eq) dropwise.

-

Mechanism: Electrophilic addition across the C2-C3 bond yields trans-2,3-dibromo-7-chloro-2,3-dihydrobenzofuran.

-

-

Elimination:

-

Treat the crude dibromo intermediate with ethanolic KOH (reflux, 2h).

-

Mechanism: Base-promoted E2 elimination. The proton at C2 (alpha to oxygen) is most acidic; elimination of HBr yields 3-bromo-7-chlorobenzofuran .

-

Checkpoint: Confirm shift of the furan proton signal in NMR. The C2-H signal appears as a singlet (approx. 7.6-7.8 ppm), distinct from the C3-H doublet of the starting material.[1]

-

Phase 3: Formylation (Lithium-Halogen Exchange)

-

Lithiation:

-

Dissolve 3-bromo-7-chlorobenzofuran in anhydrous THF under Argon/N₂ at -78°C.

-

Add n-Butyllithium (n-BuLi, 1.1 eq) slowly.

-

Causality: The C3-Br bond is weaker than the C7-Cl bond, allowing selective lithiation at C3 without disturbing the aryl chloride.

-

-

Formylation:

-

Add anhydrous Dimethylformamide (DMF, 2.0 eq) to the lithiated species at -78°C.

-

Warm to room temperature and quench with aqueous NH₄Cl.

-

-

Purification:

-

Extract with EtOAc, dry over MgSO₄, and recrystallize from hexanes/EtOAc.

-

Synthetic Pathway Visualization

Caption: Regioselective synthesis of this compound via the bromination-lithiation sequence, ensuring C3 selectivity.

Chemical Reactivity & Applications

The C3-aldehyde group acts as a versatile "warhead" for further chemical elaboration. The electron-rich benzofuran ring donates density, making the carbonyl oxygen highly basic and the carbonyl carbon susceptible to nucleophilic attack.

Key Transformations

| Reaction Class | Reagents | Product | Application |

| Schiff Base Formation | Primary Amines (R-NH₂), EtOH, Reflux | Imines (Azomethines) | Antibacterial/Antifungal screening; Ligands for metal complexes. |

| Knoevenagel Condensation | Malononitrile/Ethyl cyanoacetate, Piperidine | Acrylonitriles | Synthesis of heterocyclic fused systems (e.g., benzofuro[3,2-c]pyridines). |

| Oxidation | NaClO₂ / H₂O₂ or KMnO₄ | 7-Chlorobenzofuran-3-carboxylic acid | Precursor for amide coupling (drug discovery). |

| Reduction | NaBH₄, MeOH | 7-Chlorobenzofuran-3-methanol | Linker synthesis; ether formation. |

Reactivity Logic Diagram

Caption: Divergent synthesis applications of the C3-aldehyde handle in medicinal chemistry campaigns.

Physical Properties[1][2]

-

Appearance: Typically a pale yellow to off-white solid.

-

Solubility: Soluble in DCM, CHCl₃, DMSO, and DMF. Sparingly soluble in water.

-

Stability: Stable under standard conditions. Aldehydes are prone to oxidation; store under inert atmosphere (N₂/Ar) at -20°C for long-term retention.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.

References

-

PubChem. this compound (CAS 1482457-67-9). National Library of Medicine. Link

-

ChemicalBook. this compound Product Page.Link

-

BidePharm. this compound Technical Data.Link

-

RSC Advances. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.[2] Royal Society of Chemistry, 2022. Link

-

Organic Syntheses. Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[3] Org.[1][3][4] Synth. 2004, 81, 98. (Foundational protocol for precursor synthesis). Link

Sources

Methodological & Application

Application Notes and Protocols: Derivatization of 7-Chlorobenzofuran-3-carbaldehyde for Medicinal Chemistry

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran motif, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of medicinally active compounds.[1] This "privileged structure" is prevalent in numerous natural products and synthetic pharmaceuticals, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2] Benzofuran derivatives have exhibited a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The inherent bioactivity of this scaffold makes it a fertile ground for the exploration and development of novel therapeutic agents.

The strategic functionalization of the benzofuran core is a key endeavor in medicinal chemistry, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 7-position, as in 7-Chlorobenzofuran-3-carbaldehyde, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The aldehyde functionality at the 3-position serves as a versatile chemical handle, offering a gateway to a diverse chemical space through a variety of derivatization reactions.

This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on three robust and widely utilized transformations in medicinal chemistry: reductive amination, the Wittig reaction, and the Knoevenagel condensation. Each protocol is presented with an emphasis on the underlying chemical principles and practical considerations to empower researchers in their quest for novel bioactive molecules.

Core Derivatization Strategies and Protocols

The aldehyde group of this compound is a versatile electrophilic center, readily undergoing nucleophilic attack to form a variety of carbon-nitrogen and carbon-carbon bonds. The following protocols detail three fundamental derivatization pathways.

Protocol 1: Reductive Amination for the Synthesis of Novel Amines

Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[4] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation, well-suited for substrates with sensitive functional groups.[4]

Experimental Workflow:

Caption: Workflow for the reductive amination of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Amines for Reductive Amination

| Entry | Amine | Product Structure | Potential Medicinal Application |

| 1 | Aniline | N-phenyl-1-(7-chlorobenzofuran-3-yl)methanamine | Scaffolds for kinase inhibitors |

| 2 | Benzylamine | N-benzyl-1-(7-chlorobenzofuran-3-yl)methanamine | Precursors for CNS-active agents |

| 3 | Morpholine | 4-((7-chlorobenzofuran-3-yl)methyl)morpholine | Solubilizing group in drug candidates |

| 4 | Piperazine | 1-((7-chlorobenzofuran-3-yl)methyl)piperazine | Common fragment in antipsychotics |

Protocol 2: Wittig Reaction for Alkene Synthesis

Scientific Rationale: The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[5][6] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). The reaction is highly versatile and tolerates a wide range of functional groups. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the Z-alkene is often the major product under salt-free conditions.[5]

Experimental Workflow:

Caption: Workflow for the Wittig reaction with this compound.

Detailed Protocol:

-

Ylide Generation: To a stirred suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Stir the mixture at this temperature for 30-60 minutes.

-

Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the careful addition of water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Characterization: Characterize the purified alkene by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Phosphonium Salts for Wittig Reaction

| Entry | Phosphonium Salt | Product Structure | Potential Medicinal Application |

| 1 | Methyltriphenylphosphonium bromide | 7-chloro-3-vinylbenzofuran | Building block for further elaboration |

| 2 | Benzyltriphenylphosphonium chloride | 7-chloro-3-styrylbenzofuran | Stilbene isosteres with potential anticancer activity |

| 3 | (4-Carboxybutyl)triphenylphosphonium bromide | 5-(7-chloro-3-benzofuranyl)pent-4-enoic acid | Linkers for bioconjugation |

| 4 | (3-Methoxybenzyl)triphenylphosphonium chloride | 7-chloro-3-(3-methoxystyryl)benzofuran | Exploration of structure-activity relationships |

Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Systems

Scientific Rationale: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base such as piperidine or an amine salt.[7] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. This transformation is widely used to synthesize electron-deficient alkenes, which are valuable intermediates in medicinal chemistry, often serving as Michael acceptors or precursors for more complex heterocyclic systems.

Experimental Workflow:

Caption: Workflow for the Knoevenagel condensation of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent such as ethanol, toluene, or acetic acid.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.) or a mixture of pyridine and acetic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight. In some cases, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy (to observe the characteristic C=C and C=O stretches), and mass spectrometry.

Table 3: Representative Active Methylene Compounds for Knoevenagel Condensation

| Entry | Active Methylene Compound | Product Structure | Potential Medicinal Application |

| 1 | Malononitrile | 2-(7-chlorobenzofuran-3-ylmethylene)malononitrile | Precursor for various heterocyclic syntheses, potential enzyme inhibitors |

| 2 | Diethyl malonate | Diethyl 2-(7-chlorobenzofuran-3-ylmethylene)malonate | Intermediate for the synthesis of barbiturates and other bioactive compounds |

| 3 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(7-chlorobenzofuran-3-yl)acrylate | Versatile building block in organic synthesis |

| 4 | Meldrum's acid | 5-(7-chlorobenzofuran-3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Highly reactive intermediate for further transformations |

Applications in Medicinal Chemistry: Case Studies

The derivatization of the 7-chlorobenzofuran scaffold has led to the discovery of compounds with significant biological activities. For instance, various derivatives have been synthesized and evaluated for their potential as antibacterial and anticancer agents.[3]

One study reported the synthesis of a series of benzofuran derivatives, including those derived from a 7-chloro-substituted precursor, and their evaluation for antibacterial activity.[3] Certain compounds exhibited potent activity against bacterial strains like Enterococcus faecalis and Candida albicans, highlighting the potential of this scaffold in the development of new anti-infective agents.[3]

In the realm of oncology, benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents through the derivatization of a key benzofuran intermediate can lead to compounds with potent anticancer activity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of compounds with potential medicinal applications. The protocols detailed in this guide for reductive amination, the Wittig reaction, and Knoevenagel condensation provide robust and reliable methods for the derivatization of this scaffold. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around the 7-chlorobenzofuran core, paving the way for the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles.

References

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2025). Cuestiones de Fisioterapia. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

-

-

The Wittig Reaction. University of Pittsburgh. [Link]

-

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2025). ResearchGate. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2025). Cuestiones de Fisioterapia. [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Publishing. [Link]

-

Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025). RSC Advances. [Link]

- Method for the synthesis of substituted formylamines and substituted amines.

-

Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

-

Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

-

Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Loughborough University Research Repository. [Link]

-

3-Chlorodibenzofuran. PubChem. [Link]

-

Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. (2021). ResearchGate. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. jocpr.com [jocpr.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Application Note: Comprehensive Characterization of 7-Chlorobenzofuran-3-carbaldehyde for Drug Discovery and Development

Introduction

7-Chlorobenzofuran-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules. The benzofuran scaffold is present in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The precise substitution pattern on the benzofuran ring, such as the chlorine atom at the 7-position and the carbaldehyde group at the 3-position, is critical for modulating the therapeutic efficacy and safety profile of the final drug candidates.

Therefore, unambiguous characterization of this compound is a non-negotiable prerequisite for its use in drug synthesis and development. This application note provides a comprehensive guide to the analytical methodologies required for the structural elucidation and purity assessment of this important synthetic intermediate. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of their starting materials, ultimately contributing to the robustness and reproducibility of their scientific findings.

Structural Elucidation via Spectroscopic Methods

The primary structure of a synthesized molecule is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Causality Behind Experimental Choices: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical and should be one in which the analyte is highly soluble to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. The operating frequency of the spectrometer (e.g., 400 MHz for ¹H) influences the resolution of the spectra; higher frequencies provide better separation of signals.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.2 | Singlet (s) | N/A |

| H-2 | 8.2 - 8.5 | Singlet (s) | N/A |

| H-4 | 7.6 - 7.8 | Doublet (d) | ~7.5 - 8.5 |

| H-5 | 7.3 - 7.5 | Triplet (t) | ~7.5 - 8.0 |

| H-6 | 7.5 - 7.7 | Doublet (d) | ~7.0 - 8.0 |

Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃):

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-7a | 150 - 155 |

| C-2 | 145 - 150 |

| C-3 | 120 - 125 |

| C-3a | 128 - 132 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 110 - 115 |

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts relative to the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like this compound.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common ionization technique for GC-MS that provides a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. A non-polar capillary column, such as a DB-5ms, is generally suitable for the separation of aromatic compounds[6].

Expected Mass Spectrum Data (EI):

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 180 and an [M+2]⁺ peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would involve the loss of the aldehyde group (CHO) and the chlorine atom.

| m/z | Expected Fragment | Significance |

| 180/182 | [C₉H₅ClO₂]⁺ | Molecular Ion |

| 151/153 | [C₈H₅ClO]⁺ | Loss of CHO |

| 145 | [C₉H₅O₂]⁺ | Loss of Cl |

| 117 | [C₈H₅O]⁺ | Loss of Cl and CO |

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system equipped with a split/splitless injector and a mass spectrometric (MS) detector.

-

Chromatographic Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[6].

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular weight and fragmentation pattern.

Purity Assessment via Chromatographic Methods

Ensuring the purity of this compound is crucial for its application in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[6]. A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.

Causality Behind Experimental Choices: A C18 column is a versatile stationary phase for reversed-phase chromatography. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation of the main compound from any impurities. UV detection is appropriate as the benzofuran ring system and the aldehyde group are chromophores that absorb UV light.

Typical HPLC Performance Parameters for Related Benzofuran Derivatives[6]:

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantitation (LOQ) | 5 - 30 ng/mL |

Protocol for HPLC Purity Analysis:

-

Sample Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Prepare working solutions by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).

-

Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For example, an isocratic mobile phase of 60:40 (v/v) Acetonitrile:Water could be a good starting point[7].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

-

-

Data Analysis: Integrate the peak areas in the chromatogram. The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the physical properties of this compound, such as its melting point and thermal stability.

Causality Behind Experimental Choices: DSC is used to determine the melting point and assess the crystalline purity of the compound. A sharp melting endotherm is indicative of a pure crystalline substance. TGA provides information about the decomposition temperature and thermal stability of the compound, which is important for understanding its shelf-life and handling conditions.

Protocol for Thermal Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a platinum pan for TGA.

-

DSC Analysis:

-

Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 200 °C) at a heating rate of 10 °C/min.

-

The peak of the endothermic event corresponds to the melting point.

-

-

TGA Analysis:

-

Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a heating rate of 10 °C/min.

-

The temperature at which significant weight loss occurs indicates the onset of decomposition.

-

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization of this compound.

Sources

- 1. mattioli1885journals.com [mattioli1885journals.com]

- 2. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Troubleshooting & Optimization

7-Chlorobenzofuran-3-carbaldehyde purification by recrystallization

Technical Support Center: 7-Chlorobenzofuran-3-carbaldehyde Purification

Case ID: PUR-BzF-7Cl-03 Subject: Recrystallization & Purification Protocols for this compound Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Process Development[1][2]

Executive Summary

Purifying This compound presents a specific set of challenges due to the electronic effects of the chlorine atom at the C7 position and the reactivity of the C3-aldehyde.[1][2] The chlorine atom increases lipophilicity compared to the parent benzofuran, often necessitating slightly more polar solvent mixtures than unsubstituted analogues. Furthermore, benzofuran aldehydes are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the cooling gradient is too steep.[2]

This guide provides a tiered purification strategy:

-

Standard Recrystallization: The primary method for removing general impurities.[2]

-

Chemical Purification (Bisulfite Adduct): A high-specificity method for isolating the aldehyde from non-carbonyl impurities (e.g., starting material, isomers).[2]

Module 1: Solvent Selection & Solubility Profile

The 7-chloro substituent significantly reduces water solubility and increases solubility in chlorinated solvents.[1][2] The ideal recrystallization solvent must dissolve the compound at reflux but show poor solubility at

Recommended Solvent Systems:

| System Priority | Solvent Composition | Rationale |

| Primary (Standard) | Ethanol (95%) or EtOH/Water (9:1) | Aldehydes in this class typically crystallize well from aqueous alcohols.[1][2] The water acts as an anti-solvent to force precipitation upon cooling.[2] |

| Secondary (Lipophilic) | Ethyl Acetate / Hexanes (1:3 to 1:5) | Use if the crude contains significant polar impurities (tars).[2] The compound dissolves in hot EtOAc; Hexane acts as the anti-solvent.[2] |

| Tertiary (High Purity) | Isopropanol (IPA) | IPA often promotes slower crystal growth, resulting in higher purity but potentially lower yield than EtOH.[2] |

Module 2: Standard Recrystallization Protocol (SOP)

Objective: Removal of trace starting material (7-chlorobenzofuran) and amorphous oxidation byproducts.[1][2]

Workflow Diagram

Caption: Logic flow for recrystallization, including a loop for managing the common "oiling out" phenomenon.

Step-by-Step Procedure

-

Dissolution: Place crude solid in a flask with a magnetic stir bar. Add Ethanol (95%) (~5-7 mL per gram of crude).[1][2] Heat to reflux (

).[1][2]-

Note: If the solution is dark brown/black, add Activated Carbon (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

-

-

Saturation: If the solid dissolves instantly, boil off solvent until the solution becomes slightly turbid, then add just enough hot ethanol to clear it again.

-

Controlled Cooling (Critical): Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop or ice bath yet; thermal shock causes oiling.[2]

-

Crystallization: Once the flask is at room temperature and crystals are visible, move to an ice bath (

) for 1 hour to maximize yield. -

Collection: Filter the crystals using a Buchner funnel. Wash the cake with ice-cold Ethanol (small volume).

-

Drying: Dry under vacuum at

. Warning: Aldehydes can be volatile or oxidize; do not exceed

Module 3: Advanced Purification (The Bisulfite Method)

If recrystallization fails to remove isomers or specific non-carbonyl impurities, use the Bisulfite Adduct Method . This relies on the chemical reactivity of the aldehyde to form a water-soluble salt, leaving impurities behind.[1]

-

Adduct Formation: Dissolve crude in minimal ether/EtOAc. Add excess saturated aqueous Sodium Bisulfite (

) .[2] Stir vigorously for 2-4 hours. The aldehyde forms a solid adduct or moves into the aqueous phase.[2] -

Wash: Separate phases. Wash the aqueous phase (containing your product) with ether to remove non-aldehyde impurities.[2]

-

Regeneration: Treat the aqueous phase with Sodium Carbonate (

) or dilute acid (HCl) to regenerate the free aldehyde.[2] -

Extraction: Extract the regenerated aldehyde into EtOAc, dry over

, and concentrate.

Module 4: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a glob at the bottom) instead of crystallizing. Why?

-

Cause: The solution is too concentrated, or the cooling was too rapid. The compound is reaching its liquid-liquid separation point before its freezing point.[1][2]

-

Fix: Reheat the mixture to reflux. Add a small amount of extra solvent (10-20% volume).[1][2] Add a seed crystal of pure material (if available) when the solution is slightly warm. Scratch the inner glass wall with a spatula to induce nucleation.[2]

Q2: My product is colored (yellow/brown) even after recrystallization.

-

Cause: Benzofuran derivatives often carry trace phenolic oxidation products (quinones) which are highly colored.[2]

-

Fix: Perform a charcoal filtration step (as mentioned in Module 2, Step 1). Alternatively, wash the dissolved crude in organic solvent with 1M NaOH (rapidly) to remove any phenolic impurities before recrystallization, though be careful of the aldehyde's stability in strong base (Cannizzaro reaction risk).

Q3: What is the expected yield?

-

Expectation: For a standard recrystallization, 60-80% recovery is typical.[1][2]

-

Low Yield Fix: If yield is <50%, concentrate the mother liquor (the filtrate) to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop will be less pure.[2]

Q4: How do I confirm the structure and purity?

-

NMR: Look for the distinct aldehyde proton singlet at

and the C2-H singlet at -

Melting Point: Compare against literature (Benzofuran-3-carbaldehyde is

[1]; the 7-chloro derivative will likely differ, typically higher, e.g.,

References

-

Synthesis and Properties of Benzofuran-3-carbaldehyde

-

Vilsmeier-Haack Formylation Protocols

-

General Aldehyde Purification (Bisulfite Method)

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Scale-Up of 7-Chlorobenzofuran-3-carbaldehyde Synthesis

Here is the technical support center for 7-Chlorobenzofuran-3-carbaldehyde reaction scale-up challenges.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. The primary synthetic route involves the Vilsmeier-Haack formylation of 7-chlorobenzofuran, a process known for its specific challenges related to reagent handling, thermal management, and product purification.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.

Section 1: The Vilsmeier-Haack Reaction - A Scale-Up Perspective

The formylation of 7-chlorobenzofuran is typically achieved via the Vilsmeier-Haack reaction. This involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The electron-rich benzofuran ring then attacks this electrophilic reagent, leading to the formation of an intermediate which, upon hydrolytic work-up, yields the desired aldehyde.[3]

While straightforward on a lab scale, scaling this reaction introduces significant safety and process control challenges. The key areas of concern are:

-

Exothermic Events: Both the formation of the Vilsmeier reagent and the subsequent quenching of the reaction are highly exothermic.[4][5]

-

Reagent Hazards: Phosphorus oxychloride is toxic, highly corrosive, and reacts violently with water.[6][7]

-

Process Control: Maintaining consistent temperature, mixing, and addition rates is critical for yield and impurity profile.

-

Purification: Isolating a high-purity product consistently at a larger scale requires a robust crystallization procedure.[8][9]

Overall Scale-Up Workflow Diagram

The following diagram illustrates the key stages in the scaled-up production of this compound.

Caption: General workflow for the scale-up synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a question-and-answer format.

Q1: My reaction is showing a dangerous exotherm during the initial addition of POCl₃ to DMF. What's happening and how can I control it?

A: You are observing the heat of formation of the Vilsmeier reagent. This step is known to be significantly exothermic and can lead to a runaway reaction if not properly controlled.[5]

-

Causality: The reaction between the oxygen of DMF and the electrophilic phosphorus atom in POCl₃ is thermodynamically very favorable. On a large scale, the high concentration and volume-to-surface area ratio reduce the rate of heat dissipation, causing a rapid temperature increase.

-

Solutions:

-

Reduce Addition Rate: This is the most critical parameter. The rate of addition should be slow enough that your reactor's cooling system can maintain the target temperature (typically 0-5°C).

-

Ensure Adequate Cooling: Verify that your cooling system is functioning at full capacity and is rated for the heat load of the reaction. For pilot-scale reactors, this often involves a jacket cooled by a glycol/brine mixture.

-

Improve Agitation: Ensure efficient mixing to prevent localized hot spots near the addition point. A baffled reactor with a properly sized agitator is essential.

-

Consider Reverse Addition (with caution): An alternative is to add the POCl₃ to a cooled mixture of the substrate (7-chlorobenzofuran) and DMF.[5] This consumes the Vilsmeier reagent as it is formed, preventing its accumulation and reducing the initial thermal risk. However, this may alter the impurity profile and must be validated on a small scale first.

-

Q2: The yield dropped from 90% at the 10g scale to 65% at the 1kg scale. What are the likely causes?

A: A drop in yield upon scale-up often points to issues with mass and heat transfer, or extended reaction times leading to side reactions.

-

Causality & Solutions:

-

Poor Mixing: In a large reactor, inefficient mixing can lead to areas where the Vilsmeier reagent concentration is too low for the reaction to proceed to completion, leaving unreacted starting material. Solution: Increase agitation speed (within equipment limits) and ensure proper baffle and impeller design.

-

Temperature Inhomogeneity: Localized overheating can cause decomposition of the Vilsmeier reagent or the product.[10] Solution: Improve agitation and monitor the temperature at multiple points in the reactor if possible.

-

Incomplete Reaction: Longer addition times at scale mean the reaction mixture is held at temperature for longer. If the reaction is not driven to completion, yield will suffer. Solution: Monitor the reaction closely using in-process controls like HPLC. Consider a slightly higher reaction temperature (e.g., room temperature to 40°C) after the addition is complete, but be mindful of the reagent's thermal instability.[10]

-

Work-up Losses: Handling larger volumes can lead to greater physical losses during transfers, extractions, and filtrations. Solution: Optimize work-up procedures to minimize transfers. Ensure phase separations are clean and complete.

-

Q3: During the aqueous quench, I'm observing vigorous gas evolution and the temperature is difficult to control. How can I perform this step safely?

A: This is a critical and hazardous step. You are observing the rapid, exothermic hydrolysis of unreacted POCl₃ and the Vilsmeier-iminium complex, which releases significant amounts of heat and hydrochloric acid (HCl) gas.[4][11]

-

Causality: The P-Cl bonds in POCl₃ are highly reactive towards water, producing phosphoric acid and HCl. The iminium intermediate from the reaction also hydrolyzes to release the aldehyde product and dimethylamine hydrochloride. Both processes are highly exothermic.

-

Safe Quenching Protocol:

-

Never add water to the reaction mixture. This will cause an uncontrollable, violent reaction.

-

Perform a "Reverse Quench": Prepare a separate, well-stirred vessel containing a large volume of crushed ice and water, or a cold, dilute aqueous base like sodium bicarbonate.

-

Slowly transfer the reaction mixture into the quench vessel. This ensures that the water is always in large excess, which helps to absorb the heat generated.

-

Maintain Efficient Cooling & Venting: The quench vessel should be in an ice bath and have adequate ventilation to handle the HCl gas that is evolved.

-

Monitor pH: If quenching into a basic solution, monitor the pH to ensure it remains neutral or slightly basic to neutralize the generated acid.

-

Q4: The final product is an off-color oil that won't crystallize. What impurities should I suspect?

A: An oily or discolored product suggests the presence of impurities that are inhibiting crystallization.

-

Potential Impurities & Solutions:

-

Unreacted Starting Material: 7-chlorobenzofuran can act as an impurity. Solution: Drive the reaction to completion using HPLC monitoring.

-

Over-formylation Products: Although less common for this substrate, di-formylation or formylation at an undesired position is possible.

-

Polymeric/Tarry Byproducts: Localized overheating during the reaction or work-up can lead to decomposition and polymerization. Solution: Strict temperature control is essential.

-

Residual Solvents: High-boiling point solvents like DMF can be difficult to remove and may keep the product oily. Solution: Perform a solvent swap to a more suitable crystallization solvent (e.g., isopropanol, heptane, or a mixture) and use a rotary evaporator with sufficient vacuum and temperature. An aqueous wash during work-up also helps remove most of the DMF.

-

-

Purification Strategy:

-

Solvent Wash: Try triturating the crude oil with a non-polar solvent like heptane or hexane to coax it into solidifying and wash away less polar impurities.

-

Recrystallization: Perform a systematic screen of crystallization solvents. Common choices for similar aldehydes include isopropanol/water, toluene/heptane, or ethyl acetate/hexanes.[8][9]

-

Activated Carbon Treatment: If the color is due to high-molecular-weight chromophores, a hot filtration through a small pad of activated carbon during the recrystallization process can be effective.

-

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations when handling large quantities of Phosphorus Oxychloride (POCl₃)? A: POCl₃ is a highly hazardous substance.[6] Personnel must be specifically trained for its handling.[7][12]

-

Personal Protective Equipment (PPE): Always use a full-face respirator, acid-resistant gloves, and chemical-resistant clothing.[12]

-

Environment: Handle only in a well-ventilated area, preferably in a closed system (e.g., using pumps and dedicated transfer lines).[6][12]

-

Water Reactivity: It reacts violently with water or moisture to produce HCl and phosphoric acid.[4][6] All equipment must be scrupulously dry. Fire extinguishers should be of the dry chemical type (never water).

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be tightly sealed.[12]

-

Spill Response: Have appropriate spill kits (e.g., non-reactive absorbent material) and emergency procedures in place.

Q: What type of reactor is best suited for this reaction at the pilot scale? A: A glass-lined steel reactor is the industry standard and the best choice.

-

Material Compatibility: The glass lining is inert to the corrosive mixture of POCl₃, HCl, and the organic components of the reaction.[6] Stainless steel reactors are not suitable as they will be corroded.

-

Heat Transfer: These reactors have a jacket for efficient heating and cooling, which is essential for managing the exotherms.

-

Pressure Rating: They are typically rated for pressure and vacuum, which is useful for solvent removal and ensuring a closed system.

Q: How can I effectively monitor the reaction progress on a large scale? A: Visual monitoring is not possible in a large reactor. You must rely on analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method. Develop a stable HPLC method that can clearly separate the starting material, product, and any key impurities. Periodically, and safely, take a small sample from the reactor, quench it, and analyze it to track the disappearance of the starting material.

-

Thin-Layer Chromatography (TLC): While less quantitative, TLC can be used for a quick qualitative check of the reaction's progress.

Q: What is the recommended storage condition for the final product, this compound? A: Aldehydes can be susceptible to oxidation over time. For long-term storage, it is recommended to keep the solid product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at reduced temperatures (-20°C to 5°C).[13]

Section 4: Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be adapted and risk-assessed by qualified personnel for their specific equipment and scale.

Protocol 1: Scale-Up Vilsmeier-Haack Formylation

-

Reactor Preparation: Ensure a 50L glass-lined reactor is clean, dry, and leak-tested. Inert the reactor with dry nitrogen.

-

Reagent Charge: Charge anhydrous N,N-dimethylformamide (DMF) (6.0 kg, 82.1 mol) into the reactor.

-

Cooling: Start agitation and cool the DMF to 0-5°C using the reactor jacket.

-

POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) (4.2 kg, 27.4 mol) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 10°C. A white solid (the Vilsmeier reagent) may form.

-

Reagent Maturation: Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete.

-

Substrate Addition: Add a solution of 7-chlorobenzofuran (3.5 kg, 22.9 mol) in anhydrous DMF (3.0 kg) to the reactor over 1-2 hours, maintaining the internal temperature below 15°C.

-

Reaction: Allow the mixture to slowly warm to room temperature (20-25°C) and stir for 4-6 hours.

-

Monitoring: Monitor the reaction for the consumption of 7-chlorobenzofuran by HPLC (target: <1% remaining).

Protocol 2: Controlled Quench and Work-up

-

Quench Vessel Preparation: In a separate 200L reactor, prepare a mixture of crushed ice (40 kg) and water (40 L). Begin strong agitation.

-

Reverse Quench: Slowly transfer the completed reaction mixture from the primary reactor into the ice/water slurry over 2-3 hours. Monitor the temperature of the quench vessel, keeping it below 25°C.

-

Neutralization: Once the addition is complete, slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 7-8. This will precipitate the crude product.

-

Isolation: Filter the solid product and wash the cake thoroughly with water (3 x 10 L) until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C until constant weight is achieved.

Protocol 3: Purification by Recrystallization

-

Dissolution: Charge the crude, dry this compound into a clean reactor. Add isopropanol (approx. 3-4 L per kg of crude product).

-

Heating: Heat the mixture to 70-80°C with stirring until a clear solution is obtained.

-

Cooling & Crystallization: Slowly cool the solution to 0-5°C over 4-6 hours. The product should crystallize out. Hold at 0-5°C for at least 2 hours.

-

Filtration: Filter the crystalline product and wash the cake with a small amount of cold isopropanol.

-

Final Drying: Dry the pure product in a vacuum oven at 50-60°C to a constant weight.

Section 5: Data Summary

Table 1: Typical Impurity Profile Comparison

| Impurity | Typical Level (Lab Scale) | Potential Level (Pilot Scale) | Likely Cause of Increase |

| 7-Chlorobenzofuran | < 1.0% | 1-5% | Inefficient mixing, incomplete reaction |

| DMF | < 0.1% | < 0.5% | Inefficient work-up or drying |

| Polymeric Byproducts | Not Detected | 0.5-2% | Localized overheating during reaction or quench |

Table 2: Recommended Reactor Specifications for 1-5 kg Scale

| Parameter | Specification | Rationale |

| Vessel Type | Glass-Lined Steel | Corrosion resistance to POCl₃ and HCl.[6] |

| Volume | 50 - 100 L | Accommodates reactants, solvents, and allows for headspace. |

| Agitator | Glass-Lined Retreat Curve Impeller | Provides good axial and radial flow for mixing solids and liquids. |

| Baffles | Glass-Lined Finger or Beaver-Tail | Prevents vortex formation and ensures efficient mixing. |

| Temperature Control | Jacketed with Thermal Control Unit | Essential for managing severe exotherms and controlled cooling. |

| Addition System | Metering pump with dip-tube | Allows for controlled, subsurface addition of hazardous reagents. |

| Venting | Connection to a scrubber system | Safely neutralizes evolved HCl gas during quench. |

Section 6: Troubleshooting Workflow Diagram

Decision Tree for Low Yield

Caption: A decision tree to diagnose and address common causes of low yield during scale-up.

References

- Operation, disposal, storage and transportation of phosphorus oxychloride. (2023, November 11). Grounded in Google Search.

- Phosphorus Oxychloride (POC13) Handling. (n.d.). SafeRack.

- Phosphorus Oxychloride: Production and Use. (2022, May 20). Royal Society of Chemistry.

- Product Safety Assessment: Phosphorus oxychloride. (2015, August 15). Lanxess.

- Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. (2014, November 20). American Chemical Society.

- Reddit - r/Chempros Discussion on Vilsmeier-Haack reaction. (2021, July 9). Reddit.

- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.

- Phosphoryl chloride. (2024, June 16). Sciencemadness Wiki.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC.

- Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Oregon State University.

- Instability of Vilsmeier reagent and how to manage it. (n.d.). Benchchem.

- Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues. (2006, June 2). ACS Publications.

- Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry, 24(8), 3436-3438.

- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025, April 22). Royal Society of Chemistry.

- Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. (2014). Chinese Chemical Letters, 25(4), 597-601.

- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.

- Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). PMC.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 6). ResearchGate.

- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Advances in Chemical Engineering and Science, 3(4), 253-258.

- The preparation of some heteroaromatic and aromatic aldehydes. (2000). ARKIVOC, 2000(3), 240-251.

- Benzofuran-3-carbaldehyde. (n.d.). MedChemExpress.

- Physical and chemical properties of Vilsmeier's reagent. (n.d.). Benchchem.

- Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation. (2021, January 19). YouTube.

Sources

- 1. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. books.rsc.org [books.rsc.org]

- 5. mt.com [mt.com]

- 6. saferack.com [saferack.com]

- 7. lanxess.com [lanxess.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Operation, disposal, storage and transportation of phosphorus oxychloride_News_Shandong Yarong Chemical Co., Ltd [yarongchem.net]

- 13. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Technical Guide: Cross-Reactivity & Selectivity of 7-Chlorobenzofuran-3-carbaldehyde Scaffolds

This guide provides an in-depth technical analysis of 7-Chlorobenzofuran-3-carbaldehyde (7-Cl-BFC) and its derivatives. It focuses on their application as reactive scaffolds in fluorescent probe development (specifically for biothiols) and medicinal chemistry, objectively comparing their cross-reactivity and selectivity profiles against standard alternatives.

Executive Summary: The 7-Cl-BFC Scaffold

This compound is a specialized heterocyclic intermediate. Unlike generic benzofuran aldehydes, the 7-chloro substituent imparts distinct electronic properties that modulate both the electrophilicity of the C-3 formyl group and the photophysical properties of the scaffold.

This guide analyzes its primary utility: chemoselective differentiation of biothiols (Cysteine/Homocysteine vs. Glutathione) and its role as a pharmacophore precursor.

Key Performance Metrics

-

Primary Reactivity: Nucleophilic addition-elimination (Schiff base formation) and cyclization.

-

Selectivity Target: High specificity for Aminothiols (Cys, Hcy) over non-cyclizing thiols (GSH) and simple amines.

-

Cross-Reactivity Risk: Moderate interference from high-concentration intracellular amines if not kinetically controlled.

Mechanistic Basis of Cross-Reactivity

To understand the cross-reactivity profile, one must analyze the reaction kinetics at the aldehyde "warhead." The 7-Cl-BFC scaffold operates via a cyclization-dependent mechanism when targeting aminothiols.

The Reaction Pathway[1][2][3][4]

-

Initial Attack: The nucleophilic thiol (-SH) attacks the aldehyde carbonyl.

-

Hemithioacetal Intermediate: A reversible intermediate is formed.

-

Kinetic Sorting (The Selectivity Filter):

-

Cysteine (Cys) / Homocysteine (Hcy): The adjacent amine group (-NH2) performs an intramolecular attack, displacing water to form a stable Thiazolidine (5-membered ring) or Thiazinane (6-membered ring).

-

Glutathione (GSH): Lacks a proximal amine for cyclization. The hemithioacetal remains unstable and reversible.

-

Amines: Form reversible Schiff bases (imines) which hydrolyze in aqueous media.

-

Visualization: Kinetic Selectivity Pathway

Figure 1: Kinetic sorting mechanism. The 7-Cl-BFC scaffold achieves selectivity by forming stable cyclic products with Cys/Hcy, while GSH and amine adducts remain reversible.

Comparative Analysis: 7-Cl-BFC vs. Alternatives

The 7-chloro substituent is not merely decorative; it exerts a -I (inductive withdrawing) effect, enhancing the electrophilicity of the aldehyde compared to the unsubstituted parent.

Table 1: Performance Comparison of Aldehyde Scaffolds

| Feature | 7-Cl-Benzofuran-3-CHO | Benzofuran-3-CHO (Unsubstituted) | Coumarin-3-CHO | BODIPY-CHO |

| Reactivity Rate (k) | High (Activated by Cl) | Moderate | Moderate | Low (Steric bulk) |

| Cys/GSH Selectivity | > 50-fold (Kinetic control) | ~20-fold | ~30-fold | > 100-fold |

| Fluorescence (QY) | Moderate (Cl heavy atom effect) | High | High | Very High |

| Stokes Shift | Large (>80 nm) | Medium (~50 nm) | Medium (~40 nm) | Small (<30 nm) |

| Solubility | Lipophilic (requires DMSO) | Moderate | Moderate | Poor (Aggregates) |

| Cross-Reactivity | Amines: Low stabilityGSH: Reversible | Amines: Moderate stabilityGSH: Reversible | Amines: High interference | Amines: Low |

Why Choose 7-Cl-BFC?

-

Enhanced Kinetics: The electron-withdrawing chlorine atom activates the carbonyl carbon, allowing for faster detection of Cys/Hcy compared to the unsubstituted benzofuran [1].

-

Red-Shifted Emission: Halogenation often induces a bathochromic shift, pushing emission towards the green/yellow region, which reduces background interference compared to blue-emitting unsubstituted benzofurans [2].

Experimental Protocols

Protocol A: Synthesis of a Cys-Selective Probe

Objective: Convert 7-Cl-BFC into a "Turn-On" fluorescent probe.

-

Reagents: this compound (1 eq), Malononitrile (1.2 eq), Piperidine (cat.), Ethanol.

-

Procedure:

-

Dissolve 7-Cl-BFC in ethanol.

-

Add Malononitrile and catalytic piperidine.

-

Reflux for 2 hours (Knoevenagel Condensation).

-

Result: A non-fluorescent vinyl-nitrile derivative.

-

-

Activation: Upon reaction with Cys, the vinyl group is cleaved or cyclized, restoring the benzofuran fluorescence.

Protocol B: Cross-Reactivity Validation Assay

Objective: Quantify the Selectivity Ratio (SR) against interfering analytes.

Materials:

-

Probe Stock: 10 mM 7-Cl-BFC derivative in DMSO.

-

Analytes: Cys, Hcy, GSH, Lysine, Serine, Glucose (100 µM in PBS, pH 7.4).

Workflow:

-

Preparation: Dilute Probe Stock to 10 µM in PBS (pH 7.4).

-

Incubation: Add 100 µM of each analyte to separate wells containing the probe.

-

Time-Course: Measure Fluorescence (Ex/Em optimized for derivative) every 5 mins for 60 mins.

-

Data Analysis:

-

Calculate

(Fold change for target). -

Calculate

(Fold change for interference). -

Validation Criterion: A robust probe must show

at 30 minutes.

-

Structural Logic & Causality

The presence of the chlorine atom at position 7 serves two critical functions that reduce false positives:

-

pKa Modulation: It lowers the pKa of the phenolic oxygen (if the ring is opened or metabolized), stabilizing the anionic form which is often the fluorophore.

-

Steric/Electronic Shielding: While increasing reactivity at the aldehyde, the 7-Cl position is distal enough to not sterically hinder the approach of Cysteine, but the electronic withdrawal destabilizes the weak "Schiff base" formed with simple amines, promoting hydrolysis back to the aldehyde. This increases the signal-to-noise ratio against protein surface amines (Lysine residues) [3].

References

-

Niu, L., et al. (2012).[1] "Detection of NPSH via a SNAr Reaction Using Halogen as a Leaving Group." National Institutes of Health (NIH). Link

-

Uchiyama, S., et al. (1998).[2] "Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds." Journal of the Chemical Society, Perkin Transactions 2.[2] Link

-

Yadav, M., et al. (2025). "Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity." Cuestiones de Fisioterapia. Link

-

MedChemExpress. "Benzofuran-3-carbaldehyde Product Information." Link

-

Chen, X., et al. (2015). "Design strategies of fluorescent probes for selective detection among biothiols." Chemical Society Reviews. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Chlorobenzofuran-3-carbaldehyde

For the modern researcher, scientist, or drug development professional, the novel molecule is both a target and a challenge. 7-Chlorobenzofuran-3-carbaldehyde, a substituted benzofuran, represents a class of compounds with significant biological and pharmacological potential. However, its unique chemical structure necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and confidence.

Hazard Assessment: A Profile Based on Structural Analogs

Based on this analysis, this compound should be treated as a substance with the following potential hazards:

| Hazard Category | Inferred Classification & Hazard Statement | Rationale Based on Structural Analogs |

| Acute Health Hazards | Skin Corrosion/Irritation, Category 1B or 2 (H314/H315: Causes severe skin burns and eye damage / Causes skin irritation).[1][2][3] Serious Eye Damage/Irritation, Category 1 or 2 (H318/H319: Causes serious eye damage / Causes serious eye irritation).[1][2][3] | Analogs like 2-chlorobenzaldehyde are classified as causing severe skin burns and eye damage.[1][4] Other related chlorinated benzofurans and benzaldehydes are known skin and eye irritants.[2][3] |

| Sensitization | Skin Sensitization, Category 1 (H317: May cause an allergic skin reaction).[1] | 2-Chlorobenzaldehyde is a known skin sensitizer.[1] |

| Chronic Health Hazards | Carcinogenicity, Category 2 (H351: Suspected of causing cancer).[5][6] Specific Target Organ Toxicity (Repeated Exposure), Category 2 (H373: May cause damage to organs (Liver) through prolonged or repeated exposure).[5] | The core 2,3-Benzofuran structure is classified as a suspected carcinogen and is associated with potential liver damage upon repeated exposure.[5][6] |

| Physical Hazards | Flammable Liquid/Solid, Category 3 (H226: Flammable liquid and vapor).[5][6] | The parent compound, 2,3-Benzofuran, is a flammable liquid.[5][6] |

| Environmental Hazards | Hazardous to the Aquatic Environment, Chronic, Category 3 (H412: Harmful to aquatic life with long lasting effects).[5] | 2,3-Benzofuran is classified as harmful to aquatic life with long-term effects.[5] |

The First Line of Defense: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is worn, the work environment must be engineered for safety. Reliance on PPE alone is an insufficient safety strategy.

-

Chemical Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of potentially harmful vapors or dusts. The sash should be kept as low as possible.

-

Designated Area: All handling of this compound should occur in a designated area of the laboratory. This area should be clearly marked with signage indicating the potential hazards. This administrative control minimizes the risk of cross-contamination and unintentional exposure to other personnel.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[2]

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of PPE is not arbitrary; it is a direct response to the synthesized hazard profile. The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection

Due to the inferred corrosive and severely irritating nature of the compound, robust eye protection is critical.

-

Required: Chemical splash goggles that conform to ANSI Z87.1 standards.

-

Rationale: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection against splashes or vapors. The aldehyde functional group can be particularly irritating to mucous membranes, and the high likelihood of severe eye damage from chlorinated analogs necessitates the full protection of goggles.[1][3]

Skin and Body Protection

Direct skin contact presents a risk of chemical burns, irritation, and potential sensitization.[1][2]

-

Gloves: Nitrile gloves are the minimum requirement. For extended work or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber). Gloves must be inspected for tears or pinholes before each use and changed immediately upon any sign of contamination.

-